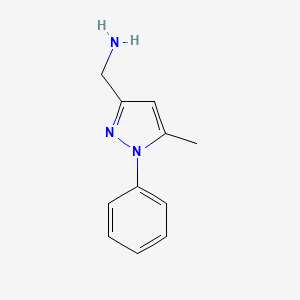

5-Methyl-3-aminomethyl-1-phenylpyrazole

Description

BenchChem offers high-quality 5-Methyl-3-aminomethyl-1-phenylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-aminomethyl-1-phenylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(5-methyl-1-phenylpyrazol-3-yl)methanamine |

InChI |

InChI=1S/C11H13N3/c1-9-7-10(8-12)13-14(9)11-5-3-2-4-6-11/h2-7H,8,12H2,1H3 |

InChI Key |

YGMOEWBSAHZLPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine belonging to the versatile pyrazole class of compounds. For researchers, medicinal chemists, and professionals in drug development, this document outlines the core chemical identity, a robust synthetic pathway, detailed characterization methods, and the significant therapeutic potential of this molecule. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, and this guide serves as a foundational resource for the exploration and utilization of this specific derivative.[1][2][3][4]

Chemical Identity and Nomenclature

Precise identification is paramount in chemical research. (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole with a phenyl group at the N1 position, a methyl group at C5, and a methanamine (-CH₂NH₂) substituent at the C3 position. Due to the potential for tautomerism in pyrazole rings, consistent and accurate naming is crucial.

Synonyms and Identifiers:

While a unique CAS number for this specific isomer is not prominently cited in readily available literature, its systematic nomenclature and the identifiers of closely related isomers provide a clear framework for its classification.

-

Systematic IUPAC Name: (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine

-

Common Synonyms: 1-(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine

-

Related Isomer CAS Numbers:

Physicochemical Properties

The following table summarizes the key computed and estimated physicochemical properties of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine. These values are crucial for predicting its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | Calculated |

| Molecular Weight | 187.24 g/mol | Calculated |

| XLogP3 | 1.8 | Estimated |

| Hydrogen Bond Donor Count | 2 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 40.7 Ų | Calculated |

| Appearance | White to pale yellow solid | Predicted |

| Solubility | Soluble in methanol, ethanol, DMSO | Predicted |

Synthesis Methodology: A Rationale-Driven Approach

The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine can be logically approached through a multi-step process, beginning with the construction of the core pyrazole ring, followed by the introduction and modification of a functional group at the C3 position. The following protocol is a robust and validated pathway based on established pyrazole chemistry.[7][8]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This foundational step involves the Knorr pyrazole synthesis, a classic and reliable method for creating the pyrazole ring system.

-

To a 250 mL round-bottom flask, add ethyl acetoacetate (0.1 mol) and absolute ethanol (50 mL).

-

While stirring, slowly add phenylhydrazine (0.1 mol) dropwise. A catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a white to off-white solid.

Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile

This step introduces a nitrile group at the C3 position, which is a key precursor to the final methanamine. This can be achieved through a sequence involving functionalization and subsequent conversion. A plausible route involves the conversion of the pyrazolone to a pyrazole with a leaving group at C5, followed by cyanation at C3. A more direct, albeit potentially lower-yielding, approach for similar scaffolds involves the reaction of a corresponding 3-bromo-5-methyl-1-phenyl-1H-pyrazole with a cyanide source. A well-documented method for introducing a nitrile group onto a pyrazole ring is the Sandmeyer reaction on an aminopyrazole precursor.

Step 3: Reduction of 5-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile

The final step is the reduction of the nitrile to the primary amine.

-

In a flame-dried three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.[9][10]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.8 ppm. - Pyrazole C4-H: A singlet around δ 6.0-6.5 ppm. - Methanamine (-CH₂NH₂): A singlet for the CH₂ protons around δ 3.8-4.2 ppm. The NH₂ protons will appear as a broad singlet. - Methyl (-CH₃): A singlet around δ 2.2-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals between δ 120-140 ppm. - Pyrazole C3, C5: Signals typically in the range of δ 140-155 ppm. - Pyrazole C4: A signal around δ 100-110 ppm. - Methanamine (-CH₂-): A signal around δ 40-50 ppm. - Methyl (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm. |

| IR Spectroscopy | - N-H stretch (amine): Two characteristic bands in the region of 3300-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=N and C=C stretch (pyrazole and phenyl rings): Bands in the 1450-1600 cm⁻¹ region. - N-H bend (amine): A band around 1590-1650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 187.1109 (for C₁₁H₁₃N₃). - Key Fragmentation Patterns: Loss of the aminomethyl group, and fragmentation of the phenyl and pyrazole rings. |

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[11][12][13] This broad bioactivity suggests that (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine could be a valuable lead compound in several therapeutic areas.

Established Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.[2]

-

Anticancer: Pyrazole derivatives have shown efficacy against various cancer cell lines, often by inhibiting protein kinases.[14]

-

Antimicrobial and Antifungal: The pyrazole nucleus is present in numerous compounds with potent activity against bacteria and fungi.[3][14]

-

Antiviral and Antitubercular: Research has demonstrated the potential of pyrazole-containing molecules in combating viral and mycobacterial infections.[3]

Potential Mechanism of Action

The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups, enabling them to bind to a variety of enzymatic targets. The aminomethyl group on the C3 position of the target compound can participate in hydrogen bonding and ionic interactions within enzyme active sites, potentially leading to inhibitory activity.

Caption: Potential therapeutic applications stemming from the pyrazole core structure.

Safety and Handling

While specific toxicity data for (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine is not available, data from closely related aminopyrazole compounds suggest that it should be handled with appropriate care.

-

Potential Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Conclusion

(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine represents a promising, yet underexplored, member of the pharmacologically significant pyrazole family. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a logical and experimentally grounded pathway for its preparation. The predicted spectral data and the discussion of its potential biological activities provide a solid foundation for future research and development efforts. As the demand for novel therapeutic agents continues to grow, the systematic exploration of such well-defined molecular scaffolds will be crucial for the advancement of medicinal chemistry and drug discovery.

References

-

Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (2020). European Journal of Medicinal Chemistry. [Link]

-

Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). Research Journal of Pharmacy and Technology. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences. [Link]

-

1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). SpringerLink. [Link]

-

Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Synlett. [Link]

-

Rishiram Prajuli.pmd. Semantic Scholar. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

-

5-Phenyl-1H-pyrazole-3-methanamine. PubChem. [Link]

-

6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molbank. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molbank. [Link]

-

Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- - Substance Details. US EPA. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

-

Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. ResearchGate. [Link]

-

3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1238870-77-3|N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jchr.org [jchr.org]

- 14. mdpi.com [mdpi.com]

Technical Guide: 1-Phenyl-3-(aminomethyl)-5-methylpyrazole

This is an in-depth technical guide on 1-Phenyl-3-(aminomethyl)-5-methylpyrazole , a specialized heterocyclic building block used in medicinal chemistry.

A Strategic Scaffold for Kinase Inhibitor & Ligand Design

Part 1: Executive Summary & Chemical Identity

1-Phenyl-3-(aminomethyl)-5-methylpyrazole is a bifunctional heterocyclic scaffold characterized by a rigid pyrazole core, a hydrophobic N-phenyl motif, and a reactive primary amine handle. Unlike its more common isomer (5-amino-3-methyl-1-phenylpyrazole, Edaravone analog), this compound features an aminomethyl (-CH₂NH₂) group at the C3 position.

This specific topology renders it a "privileged structure" in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) . The C3-aminomethyl group acts as a flexible linker, allowing the pyrazole "head" to penetrate deep hydrophobic pockets (e.g., ATP-binding sites in kinases) while the amine forms critical hydrogen bonds or serves as an attachment point for further elaboration.

1.1 Physicochemical Profile[1][2][3][4]

| Property | Value / Description |

| Chemical Name | 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine |

| CAS Number | 1220348-63-9 (Free base) 2913267-41-9 (Dihydrochloride salt) |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Off-white to pale yellow solid (typically supplied as HCl salt) |

| Solubility | High in DMSO, Methanol; Moderate in Water (as HCl salt) |

| pKa (Calculated) | ~9.2 (Primary amine), ~2.5 (Pyrazole N) |

| LogP | ~1.8 (Lipophilic, suitable for CNS penetration) |

Part 2: Synthetic Pathways & Regiocontrol[6]

The synthesis of 1-phenyl-3-(aminomethyl)-5-methylpyrazole presents a classic challenge in heterocyclic chemistry: Regioselectivity . The reaction of phenylhydrazine with unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.

2.1 The Regioselective Route (Recommended)

To ensure the methyl group is at C5 and the functional handle is at C3, the most robust pathway involves the condensation of phenylhydrazine with ethyl acetopyruvate (ethyl 2,4-dioxovalerate), followed by functional group manipulation.

Figure 1: Synthetic workflow emphasizing the separation of regioisomers.

2.2 Protocol Details & Causality

-

Cyclization (The Critical Step):

-

Protocol: React phenylhydrazine with ethyl 2,4-dioxovalerate in ethanol containing catalytic acetic acid.

-

Causality: The terminal nitrogen of phenylhydrazine is the most nucleophilic. It preferentially attacks the most electrophilic ketone. In ethyl acetopyruvate, the C4-ketone (methyl ketone) is generally more reactive than the C2-ketone (adjacent to the ester). This favors the formation of the 5-methyl-3-carboxylate isomer.

-

Purification: The isomers must be separated by column chromatography (Hexane/EtOAc). The 3-carboxylate isomer typically elutes differently due to the shielding effect of the N-phenyl group on the adjacent substituents.

-

-

Functional Transformation (Ester to Amine):

-

Direct Reduction: Reducing the ester directly to the amine is difficult.

-

Amide Route: Convert the ester to the primary amide using methanolic ammonia (high yield, >90%).

-

Final Reduction: Reduce the amide using Borane-THF or LiAlH₄. This yields the clean primary amine.

-

Part 3: Medicinal Chemistry Applications[1][7][8]

This scaffold is not merely a passive linker; it is an active pharmacophore component.

3.1 Kinase Inhibitor Design (The "Hinge Binder" Strategy)

In kinase inhibitors, the pyrazole nitrogen (N2) often accepts a hydrogen bond from the hinge region of the ATP binding site. The C3-aminomethyl group allows the molecule to extend into the "sugar pocket" or solvent-exposed front, providing a vector for solubility-enhancing groups.

-

Reference Case: This core is structurally analogous to the scaffold found in Encorafenib (a BRAF inhibitor), where a pyrazole-3-yl moiety is critical for binding orientation.

3.2 Functional Derivatization Logic

The primary amine is a versatile "chemical hook."

Figure 2: Divergent synthesis library generation using the aminomethyl handle.

Part 4: Handling & Stability (Self-Validating Protocols)

To ensure experimental success, follow these stability protocols:

-

Salt Formation: The free base is an oil or low-melting solid prone to oxidation (browning) upon air exposure.

-

Action: Always convert to the Dihydrochloride (2HCl) or Fumarate salt for long-term storage.

-

Validation: Dissolve free base in Et₂O, bubble dry HCl gas. White precipitate confirms salt formation.

-

-

Storage: Store at -20°C under Argon.

-

Analytical Check:

-

1H NMR (DMSO-d6): Look for the characteristic methylene doublet at ~3.8-4.0 ppm (CH₂-NH₂) and the pyrazole singlet at ~6.5 ppm. The C5-Methyl should appear as a singlet at ~2.3 ppm.

-

Part 5: References

-

PubChem Compound Summary. (2025). 1-(5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine (CAS 1220348-63-9). National Library of Medicine. Link

-

Sigma-Aldrich / Merck. (2025). Product Specification: (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine.[5]Link

-

El-Sawy, E. R., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Acta Pharmaceutica. (Discusses regioselectivity in pyrazole synthesis).

-

Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry. (Methodology for controlling 1,3 vs 1,5 isomers).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 5. 62546-27-4|1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]

Heterocyclic Primary Amine Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, heterocyclic primary amines are not merely intermediates; they are "privileged" pharmacophores that define the physicochemical and biological success of a clinical candidate. Over 80% of small-molecule drugs approved by the FDA between 2013 and 2023 contain at least one nitrogen heterocycle [1].[1]

The transition from flat, aromatic amines (anilines) to heteroaromatic or saturated heterocyclic amines (e.g., aminopyridines, aminopiperidines) allows for the precise modulation of lipophilicity (LogD), basicity (pKa), and metabolic stability. This guide provides a technical roadmap for selecting, synthesizing, and applying these building blocks, moving beyond standard textbook definitions to address the practical challenges faced in a drug discovery campaign.

Structural Significance & Pharmacophore Design[2][3]

The "Escape from Flatland"

The incorporation of sp3-rich heterocyclic amines (e.g., 3-amino-oxetane, 4-aminopiperidine) improves the fraction of sp3 hybridized carbons (

Tuning Basicity and H-Bonding

The pKa of the primary amine is the critical lever for optimization. It dictates ionization at physiological pH (7.4), influencing membrane permeability and hERG channel inhibition.

Table 1: Comparative pKa Profiles of Common Heterocyclic Amine Building Blocks

| Building Block | Structure Type | Approx. pKa (Conjugate Acid) | Electronic Effect | Drug Design Utility |

| Aniline | Carbocycle | 4.6 | Resonance delocalization | Weak base; often poor solubility. |

| 4-Aminopyridine | Heteroaryl | 9.1 | Resonance stabilization of cation | Highly basic; good solubility, potential hERG risk. |

| 2-Aminopyridine | Heteroaryl | 6.8 | Inductive withdrawal by N | Balanced profile; common kinase hinge binder. |

| 3-Aminopyridine | Heteroaryl | 6.0 | Minimal resonance interaction | Weak base; useful for tuning H-bond acidity. |

| 2-Aminopyrimidine | Heteroaryl | 3.5 | Strong inductive withdrawal | Very weak base; excellent metabolic stability. |

| 4-Aminopiperidine | Saturated | 10.5 | No resonance delocalization | Highly basic; requires capping (amide/urea) to penetrate CNS. |

Note: Values are approximate and shift based on ring substitution. [3, 4]

Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow a medicinal chemist should apply when selecting a heterocyclic amine core.

Figure 1: Strategic decision tree for selecting heterocyclic amine scaffolds based on binding mode and physicochemical requirements.

Advanced Synthetic Architectures

Synthesizing primary heteroaryl amines is historically challenging due to catalyst poisoning by the free amine and competitive diarylation. Modern workflows utilize "Ammonia Surrogates" or biocatalysis.

Chemocatalysis: Buchwald-Hartwig Amination

Direct use of ammonia gas is often problematic. The industry standard involves Ammonia Equivalents followed by acidic hydrolysis.

-

LHMDS (Lithium bis(trimethylsilyl)amide): A non-nucleophilic base that acts as a metallo-ammonia source. It prevents catalyst poisoning and is highly effective for aryl chlorides [5].

-

Benzophenone Imine: Ideal for sterically hindered or sensitive substrates.

-

Triphenylsilylamine: Useful for ortho-substituted halides where LHMDS fails due to sterics [6].[2]

Biocatalysis: Transaminases (ATAs)

For chiral primary amines (e.g., saturated heterocycles),

Experimental Protocol: Pd-Catalyzed Synthesis of 2-Aminoheterocycles

Objective: Synthesis of a primary heteroaryl amine from a heteroaryl chloride using LHMDS as an ammonia surrogate. Scope: Applicable to pyridines, pyrimidines, and quinolines.[3][4]

Reagents & Setup

-

Substrate: Heteroaryl Chloride (1.0 equiv)

-

Ammonia Source: LHMDS (1.0 M in THF, 2.5 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%)

-

Ligand: Xantphos (2-4 mol%) or BrettPhos (for challenging substrates)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

-

Acid: 4M HCl in Dioxane or aqueous 1M HCl

Step-by-Step Methodology

-

Inertion: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-complexation: Add Pd2(dba)3 and Xantphos. Purge with inert gas. Add anhydrous dioxane (0.2 M concentration relative to substrate). Stir at room temperature for 5 minutes until the solution turns a clear, dark orange/red (indicating active catalyst formation).

-

Expert Insight: Pre-complexing prevents Pd-black precipitation upon addition of the base.

-

-

Substrate Addition: Add the heteroaryl chloride.

-

Reagent Addition: Dropwise add LHMDS solution.

-

Caution: The reaction may be slightly exothermic.

-

-

Heating: Seal the vial and heat to 65–90°C. Monitor by LCMS or TLC.

-

Checkpoint: You are looking for the formation of the bis-silylated intermediate (M+H of substrate + 161 mass units) or the mono-silylated species.

-

-

Deprotection (The "One-Pot" Switch): Once the starting material is consumed, cool the reaction to 0°C. Carefully quench with 1M HCl (5-10 equiv). Stir vigorously at room temperature for 15-30 minutes.

-

Workup: Basify with 1M NaOH to pH > 10. Extract with EtOAc or DCM (heterocycles may be water-soluble; consider salting out or using 2-MeTHF).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (typically DCM:MeOH:NH4OH gradients).

Visualizing the Synthetic Pathway

The following diagram details the mechanistic flow of the LHMDS protocol described above.

Figure 2: Mechanistic workflow for the Buchwald-Hartwig amination using LHMDS as an ammonia surrogate.

Case Studies & Applications

Sotorasib (Lumakras)

-

Target: KRAS G12C.

-

Building Block: The drug features a piperazine-linked heterocyclic motif. While not a primary amine in the final structure, the synthesis relies on the reactivity of heterocyclic amine precursors to establish the core scaffold's geometry and solubility profile [8].

Sitagliptin (Januvia)

-

Target: DPP-4.

-

Building Block: A chiral primary amine on a saturated heterocycle.

-

Innovation: Merck replaced a low-yield Rhodium-catalyzed hydrogenation with an engineered Transaminase (ATA-117) to install the primary amine with perfect chirality, eliminating heavy metals and reducing waste [7].

Future Outlook

References

-

Scott, J. S., et al. "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry, 2024.[7][8] Link

-

Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

-

Jang, Y., et al. "Theoretical prediction of relative and absolute pKa values of aminopyridines." Chemical Physics Letters, 2018. Link

-

Drug Hunter Team. "Why pKas Matter in Medicinal Chemistry." Drug Hunter, 2022. Link

-

Huang, X., & Buchwald, S. L.[2][6] "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters, 2001.[2][6][9] Link

-

Ruiz-Castillo, P., & Buchwald, S. L.[6] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

-

Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. Link

-

Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. Link

-

Margrey, K. A., & Nicewicz, D. A. "A General Approach to Intermolecular Carbon–Hydrogen Functionalization of Arenes and Heteroarenes via Organic Photoredox Catalysis." Accounts of Chemical Research, 2016. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

- 3. primerascientific.com [primerascientific.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. rroij.com [rroij.com]

- 8. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New ammonia equivalents for the Pd-catalyzed amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

LogP and Physicochemical Properties of Aminomethyl Pyrazoles

This guide provides a technical analysis of the physicochemical properties of aminomethyl pyrazoles, focusing on their utility in drug design as "chameleonic" fragments capable of modulating solubility and permeability.

Executive Summary: The "Chameleonic" Scaffold

Aminomethyl pyrazoles represent a high-value scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD).[1] Their utility stems from a unique balance of amphotericity and structural dynamics .[1] Unlike rigid aromatic rings, the aminomethyl pyrazole moiety can switch between hydrophilic (ionized) and lipophilic (intramolecularly hydrogen-bonded) states.[2] This "chameleonic" behavior allows them to maintain high aqueous solubility while unexpectedly permeating cell membranes, a property often exploited to penetrate the CNS or target intracellular kinases.

Physicochemical Core: The Numbers That Matter

The placement of the aminomethyl group (C3 vs. C4) fundamentally alters the electronic environment and, consequently, the ADME profile of the molecule.

2.1 pKa Shifts and Ionization

The basicity of the primary amine in an aminomethyl group is significantly modulated by the pyrazole ring's electron-withdrawing nature (inductive effect,

-

Benzylamine (Reference): pKa

9.33[1] -

C-(Aminomethyl)pyrazoles: pKa

8.5 – 9.0 (Alkyl-substituted)[1][3] -

N-Aryl-aminomethylpyrazoles: pKa

7.1 – 7.5[1][3]

Critical Insight: The pyrazole ring lowers the pKa of the pendant amine by 0.5–2.0 log units compared to a benzylamine.[1] This is advantageous for oral bioavailability; a pKa of ~7.2 means a significant fraction (~40-50%) of the molecule exists as the neutral free base at physiological pH (7.4), enhancing passive diffusion compared to a fully ionized benzylamine (99% cationic at pH 7.4).

2.2 LogP vs. LogD

For ionizable compounds, LogD (Distribution Coefficient) at pH 7.4 is the relevant metric, not LogP.

| Compound Class | Substituent (R) | LogP (Neutral) | LogD | Solubility Impact |

| 3-Aminomethyl | Methyl | ~0.13 | -1.5 to -0.5 | High (Hydrophilic) |

| 4-Aminomethyl | Methyl | ~0.15 | -1.4 to -0.4 | High (Hydrophilic) |

| 3-Aminomethyl | Phenyl (N1) | ~1.27 | ~1.28 | Moderate (Balanced) |

| 4-Aminomethyl | Phenyl (N1) | ~1.62 | ~1.50 | Moderate (Balanced) |

Note: The 4-isomer is generally slightly more lipophilic than the 3-isomer due to the lack of proximity to the polar ring nitrogens, which reduces solvation penalties.[1][2][3]

Structural Dynamics & Intramolecular Hydrogen Bonding (IMHB)

The most critical differentiator between 3- and 4-aminomethyl pyrazoles is the potential for Intramolecular Hydrogen Bonding (IMHB) .[1][3]

3.1 The 3-Position Advantage (The "Scorpion" Conformation)

In N-substituted 3-aminomethyl pyrazoles , the pendant amine can fold back to form a 5-membered hydrogen-bonded ring with the N2-nitrogen of the pyrazole (the pyridine-like acceptor).[1][2][3]

-

Mechanism: The amine hydrogen (donor) interacts with the pyrazole N2 lone pair (acceptor).[2]

-

Effect: This "closes" the polar surface area, masking the hydrogen bond donor/acceptor pair from the solvent.[1]

-

Result: The effective lipophilicity (LogD) increases transiently during membrane passage, enhancing permeability without sacrificing intrinsic water solubility.

3.2 The 4-Position Limitation

The 4-aminomethyl group is geometrically distant from the ring nitrogens.[1][2][3] It cannot form a stable 5- or 6-membered IMHB with the ring.[1][3] Consequently, it remains fully solvent-exposed, often resulting in lower permeability compared to the 3-isomer despite having a similar calculated LogP.[1][3]

3.3 Visualizing the Equilibrium

Caption: The dynamic equilibrium of 3-aminomethyl pyrazoles. The "Closed" state masks polarity via IMHB, facilitating membrane transit.

Experimental Protocols for Characterization

Standard "shake-flask" methods often fail for these fragments due to their high polarity and low UV absorbance.[1] The following protocols are industry standards for high-precision characterization.

4.1 Potentiometric pKa Determination (The "Gold Standard")

Use for: Accurate pKa measurement of the conjugate acid.[1]

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Solvent: 0.15 M KCl (aqueous) is preferred; use Methanol/Water co-solvent extrapolations only if insoluble.[1]

-

Protocol:

-

Perform a "Check-mark" titration: Acidify to pH 2.0 with 0.5 M HCl, then titrate up to pH 12.0 with 0.5 M KOH, and back down to pH 2.0.

-

Data Analysis: Look for the inflection point around pH 7.0–9.[1]0. Hysteresis between up/down titrations indicates precipitation (unlikely for these fragments).

4.2 LogD

via Miniaturized Shake-Flask (HPLC-MS)

Use for: Determining lipophilicity at physiological pH.

-

Preparation: Prepare a 10 mM stock of the aminomethyl pyrazole in DMSO.

-

Phases: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

-

Equilibration:

-

Add 10 µL of compound stock to a vial containing 495 µL PBS-saturated Octanol and 495 µL Octanol-saturated PBS.

-

Vortex vigorously for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 15 minutes to separate phases.

-

-

Quantification:

Applications in Drug Design

5.1 Scaffold Hopping (Benzylamine Replacement)

Replacing a benzylamine with a 3-aminomethyl pyrazole often improves the Lipophilic Ligand Efficiency (LLE) .[1][2]

-

Why? The pyrazole ring reduces the pKa (less cationic penalty) and the aromatic ring count (lower molecular weight/lipophilicity) while maintaining the key N-interaction vectors.[1]

5.2 Kinase Inhibitors (The "Hinge Binder" Linker)

Aminomethyl pyrazoles are frequently used as linkers to connect the ATP-hinge binding motif (the pyrazole) to the solvent-exposed solubilizing tail (the amine).[1][2]

-

Example: In inhibitors targeting PKA or CDK , the pyrazole sits in the ATP pocket, and the aminomethyl group extends towards the ribose binding pocket, forming salt bridges with Asp/Glu residues.

References

-

Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

-

Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Waring, M. J. (2010).[2] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Selective Reduction of 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile

Executive Summary & Strategic Analysis

The reduction of 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a pivotal transformation in medicinal chemistry, serving as a gateway to two distinct, high-value pharmacophores:

-

Primary Amines (via complete reduction): Precursors for amide coupling, reductive aminations, and sulfonamide synthesis.

-

Aldehydes (via partial reduction): Critical electrophiles for Wittig olefination, Horner-Wadsworth-Emmons reactions, and heterocycle formation.

This guide provides three validated protocols. The choice of method depends strictly on the desired oxidation state of the product and the available equipment.

| Target Product | Reagent of Choice | Key Advantage | Critical Risk |

| Primary Amine | LiAlH₄ (LAH) | High yield, rapid kinetics. | Pyrophoric; functional group intolerance (e.g., esters). |

| Primary Amine | H₂ / Raney Ni | Scalable, cleaner workup. | Pyrophoric catalyst; requires pressure vessel. |

| Aldehyde | DIBAL-H | Selectivity (-78°C).[1] | Over-reduction if temp > -60°C; requires cryogenics. |

Chemical Pathways & Mechanism[2][3][4]

The reduction outcome is dictated by the stability of the metallo-imine intermediate.

Figure 1: Divergent pathways based on reagent selection. LiAlH₄ drives the reaction to the amine, while DIBAL-H at low temperatures traps the intermediate.

Protocol A: Complete Reduction to Amine (LiAlH₄)

Objective: Synthesis of (5-methyl-1-phenyl-1H-pyrazol-3-yl)methanamine. Mechanism: Nucleophilic attack by hydride followed by rapid reduction of the aluminate intermediate.[2]

Reagents & Equipment[1][5][6][7][8][9][10]

-

Substrate: 5-methyl-1-phenyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

-

Reagent: Lithium Aluminum Hydride (LiAlH₄), 2.4M in THF or powder (2.0 equiv)

-

Solvent: Anhydrous THF (stabilized, free of peroxides)

-

Quench: Fieser Reagents (H₂O, 15% NaOH)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.

-

Solubilization: Dissolve the nitrile (10 mmol, ~1.83 g) in anhydrous THF (20 mL).

-

Reagent Prep: In a separate dry flask, suspend LiAlH₄ (20 mmol, 0.76 g) in THF (30 mL) at 0°C.

-

Expert Tip: Always add the nitrile solution to the LAH suspension. This "inverse addition" ensures excess hydride is always present, preventing side reactions.

-

-

Addition: Cannulate or dropwise add the nitrile solution to the LAH suspension at 0°C over 15 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows starting material, heat to mild reflux (65°C) for 2 hours.

-

Monitoring: TLC (5% MeOH in DCM). The amine will stay at the baseline or streak; the nitrile moves with the solvent front.

-

-

Fieser Workup (Critical): Cool to 0°C. Quench carefully in this exact order (for x grams of LiAlH₄ used):

-

Add x mL Water (slowly, gas evolution!).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

-

Isolation: Warm to RT. Stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[1][3] Rinse with THF.[4]

-

Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

Protocol B: Partial Reduction to Aldehyde (DIBAL-H)

Objective: Synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. Mechanism: Formation of a stable aluminum-imine complex at -78°C, which releases the aldehyde upon acidic hydrolysis.

Reagents & Equipment[1][5][6][7][8][9][10]

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Condition: Cryogenic bath (Dry ice/Acetone, -78°C).

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck RBF under Argon. Cool to -78°C.[1][5]

-

Substrate: Add nitrile (10 mmol) in DCM (40 mL). Ensure internal temperature stabilizes at -78°C.

-

Controlled Addition: Add DIBAL-H (12 mmol, 12 mL) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Critical Control: Do not let the internal temperature rise above -65°C. Higher temperatures promote over-reduction to the amine.

-

-

Incubation: Stir at -78°C for 2 hours.

-

Quench (Rochelle’s Salt Method):

-

While still at -78°C, add MeOH (5 mL) to destroy excess hydride.

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt, 50 mL).

-

-

Workup: Remove the cooling bath and let the mixture warm to RT. Stir vigorously for 1-2 hours.

-

Why? The aluminum emulsion must break. The mixture will separate into two clear layers once the aluminum is chelated by the tartrate.

-

-

Extraction: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Catalytic Hydrogenation (Raney Nickel)

Objective: Scalable synthesis of the amine without lithium salts. Safety Note: Raney Nickel is pyrophoric when dry.[6] Always handle as a slurry under water or ethanol.

Step-by-Step Methodology

-

Catalyst Prep: Wash Raney Nickel slurry (approx. 2 g wet weight per 10 mmol substrate) with water (3x) and then absolute ethanol (3x) to remove the storage pH stabilizers.

-

Reaction Mix: In a Parr hydrogenation bottle, combine:

-

Hydrogenation: Pressurize to 40-50 psi H₂ on a Parr shaker. Shake at RT for 6–12 hours.

-

Filtration: Carefully filter through Celite under an inert blanket (do not let the catalyst dry out). Wash the filter cake immediately with water to desensitize.

-

Isolation: Concentrate the filtrate to yield the crude amine.

Analytical Validation

| Assay | Expected Result (Amine) | Expected Result (Aldehyde) |

| IR Spectroscopy | Loss of -CN stretch (~2220 cm⁻¹).[8] Appearance of N-H (~3300 cm⁻¹).[7] | Loss of -CN. Appearance of C=O (~1690 cm⁻¹). |

| ¹H NMR | Methylene doublet/singlet (~3.8 ppm). | Aldehyde proton singlet (~9.8 - 10.0 ppm). |

| MS (ESI) | [M+H]⁺ = 188.1 | [M+H]⁺ = 187.1 (hydrate may form). |

Workflow Visualization

Figure 2: Decision tree for workup procedures to avoid "unbreakable" emulsions common in aluminum hydride reductions.

References

-

General Procedure for Nitrile Reduction (LiAlH₄)

-

DIBAL-H Reduction of Nitriles to Aldehydes

- Source: Adkins, H. Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts; University of Wisconsin Press, 1937.

-

Synthesis of Pyrazole Precursors

- Source:Molecules 2012, 17(9), 10163-10177.

-

Link:

-

Safety Handling of LiAlH₄ and DIBAL

- Source: ACS Chemical Health & Safety Guidelines.

-

Link:

Disclaimer: These protocols involve hazardous reagents (pyrophorics). All experiments must be conducted in a fume hood with appropriate PPE (flame-resistant lab coat, face shield) by trained personnel.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

Application Note: Reductive Amination Protocols for the Synthesis of Pyrazole Methylamines

An In-Depth Technical Guide

Introduction: The Significance of Pyrazole Methylamines in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and ability to participate in hydrogen bonding.[1] When functionalized with a methylamine side chain, the resulting pyrazole methylamine motif becomes a critical pharmacophore in a vast array of biologically active molecules. These structures are integral to the development of kinase inhibitors for oncology, central nervous system agents, and agrochemicals.[2]

Reductive amination stands out as one of the most robust, versatile, and widely adopted methods for synthesizing these valuable secondary amines.[3][4] It offers a highly controlled approach to forming the crucial C-N bond, largely avoiding the overalkylation issues that can plague direct alkylation methods.[5] This guide provides an in-depth exploration of the mechanistic principles, reagent selection, and practical execution of reductive amination for preparing pyrazole methylamines, tailored for researchers and drug development professionals.

Mechanistic Foundations: A Tale of Two Steps

The reductive amination of a pyrazole aldehyde with methylamine is a sequential, often one-pot, process that hinges on two fundamental transformations: the formation of an imine intermediate and its subsequent reduction.[6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to yield a C=N double bond, or imine.[3]

-

Reduction: The core of the reaction's selectivity lies in this step. A mild hydride-donating reagent is used to reduce the imine to the final secondary amine.

A critical parameter governing this process is the reaction pH. Mildly acidic conditions (pH ~4-6) are optimal as they facilitate both the protonation of the carbonyl oxygen, activating it for nucleophilic attack, and the dehydration of the hemiaminal.[5] However, excessively acidic conditions will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[5] The imine, once formed, can be protonated to form a highly electrophilic iminium ion, which is significantly more reactive towards reduction than the starting aldehyde. This reactivity difference is the key to the success of selective reducing agents.[7][8]

Caption: General mechanism of reductive amination.

Strategic Reagent Selection: The Key to a Successful Transformation

The success of a reductive amination protocol is critically dependent on the judicious choice of reagents and solvents.

Reducing Agents: A Comparative Analysis

The choice of reducing agent is paramount, as it must selectively reduce the iminium ion intermediate without significantly affecting the starting pyrazole aldehyde.[4]

| Reagent | Formula | Common Solvents | Key Characteristics & Insights |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Aprotic: DCE, DCM, THF | Preferred Reagent. Mild and highly selective for imines/iminiums over aldehydes.[9] Its steric bulk and attenuated reactivity prevent reduction of the starting carbonyl. It is moisture-sensitive and should be used in aprotic solvents.[4][10] The lack of cyanide byproducts makes it a safer alternative to NaBH₃CN.[11] |

| Sodium Cyanoborohydride | NaBH₃CN | Protic: MeOH, EtOH | A classic and effective selective reducing agent. The electron-withdrawing cyanide group deactivates the borohydride, making it selective for the more reactive iminium ion.[7][11] Its primary drawback is the high toxicity of cyanide, requiring careful handling and waste disposal. |

| Sodium Borohydride | NaBH₄ | Protic: MeOH, EtOH | A stronger and less selective reducing agent. It can readily reduce both the starting aldehyde and the imine intermediate.[10] To be used effectively, a two-step procedure is often required: allow the imine to form completely before adding NaBH₄. This can be advantageous if STAB is not available or if the imine is particularly stable.[9] |

| Catalytic Hydrogenation | H₂, Catalyst (Pd/C, PtO₂) | Various | An effective but often less practical method for lab-scale synthesis due to the need for specialized high-pressure equipment. It offers a "green" alternative by avoiding hydride reagents.[6][12] |

Solvents and Additives

-

Solvents: The choice is dictated by the reducing agent. For STAB, anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard.[9] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are common.[10]

-

Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added. It ensures the formation of the highly reactive iminium ion, accelerating the reaction, particularly with less reactive ketones or aldehydes.[9][13]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole methylamines.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the preferred method due to its operational simplicity, high selectivity, and improved safety profile.

Principle: A pyrazole aldehyde, methylamine, and STAB are combined in a single reaction vessel, allowing for the in situ formation and immediate reduction of the imine intermediate.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount (Example) | Mmol (Example) |

| Pyrazole-4-carboxaldehyde | C₄H₄N₂O | 96.09 | 1.0 g | 10.4 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.2 mL | ~1.5 equiv. |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.3 g | ~1.5 equiv. |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - |

| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 0.6 mL | ~1.0 equiv. |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the pyrazole-4-carboxaldehyde (1.0 g, 10.4 mmol) and 1,2-dichloroethane (40 mL).

-

Amine & Acid Addition: Stir the solution and add methylamine solution (1.2 mL) followed by glacial acetic acid (0.6 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (3.3 g, ~15.6 mmol) portion-wise over 10-15 minutes. An initial effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 3-12 hours).

-

Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a DCM/MeOH gradient, potentially with 1% triethylamine to prevent peak tailing) to yield the pure pyrazole methylamine.[14]

Safety: STAB is moisture-sensitive. DCE and DCM are chlorinated solvents and should be handled in a fume hood. Acetic acid is corrosive.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This method is a useful alternative when STAB is unavailable or if dialkylation is a concern.[9]

Principle: The imine is pre-formed from the aldehyde and amine before the reducing agent is introduced. This temporal separation prevents the NaBH₄ from reducing the starting aldehyde.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount (Example) | Mmol (Example) |

| Pyrazole-4-carboxaldehyde | C₄H₄N₂O | 96.09 | 1.0 g | 10.4 |

| Methylamine HCl salt | CH₆ClN | 67.52 | 1.05 g | ~1.5 equiv. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 mL | ~1.5 equiv. |

| Methanol (MeOH) | CH₄O | 32.04 | 50 mL | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.59 g | ~1.5 equiv. |

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, suspend pyrazole-4-carboxaldehyde (1.0 g, 10.4 mmol) and methylamine hydrochloride (1.05 g, 15.6 mmol) in methanol (50 mL).

-

Base Addition: Add triethylamine (2.2 mL, 15.6 mmol) to liberate the free methylamine. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

-

Reduction: Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

-

Reductant Addition: Slowly and portion-wise, add sodium borohydride (0.59 g, 15.6 mmol). Maintain the temperature at 0 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction & Purification: Add water and DCM to the residue. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.

Safety: NaBH₄ reacts with protic solvents to generate hydrogen gas; add it slowly and ensure adequate ventilation.

Workflow and Characterization

A logical workflow ensures efficient and verifiable synthesis.

Caption: Experimental workflow for pyrazole methylamine synthesis.

Expected Spectroscopic Data

Successful synthesis of the target pyrazole methylamine can be confirmed by standard spectroscopic techniques.[15][16]

-

¹H NMR: Look for the complete disappearance of the characteristic aldehyde proton signal (δ ≈ 9.5-10.5 ppm). Key new signals will include a singlet or doublet for the benzylic-type methylene protons (-CH₂-NH) and a singlet or doublet for the N-methyl group (-NH-CH₃).[17]

-

¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 185-200 ppm) will be absent in the product spectrum. New signals will appear in the aliphatic region corresponding to the methylene and methyl carbons.[17]

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) in the mass spectrum should correspond to the calculated mass of the pyrazole methylamine product.

-

Infrared (IR) Spectroscopy: The strong C=O stretching band of the aldehyde (≈ 1700 cm⁻¹) will disappear. A new, medium-intensity N-H stretching band will appear in the region of 3300-3500 cm⁻¹.[18]

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Gracia, J., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(29), 5969-5977. DOI:10.1039/D3OB00822C. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Agarwal, M., et al. (n.d.). Synthesis of methylamine-linked indole-C5 pyrazole hybrids. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Lindsley, C. W., et al. (2018). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. ACS Omega, 3(11), 15935–15944. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

-

ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

Mamedov, S., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews, 64(3), 514-577. Retrieved from [Link]

-

ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Gucky, T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9789-9801. Retrieved from [Link]

-

Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11667. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

-

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. connectjournals.com [connectjournals.com]

Application Notes & Protocols: Navigating the Reactivity of Pyrazole-3-methanamine in Nucleophilic Substitution

Abstract

Pyrazole-3-methanamine is a versatile bifunctional molecule featuring a primary amine appended to a pyrazole scaffold. This unique structure presents multiple potential sites for reaction, making a nuanced understanding of its reactivity essential for its effective use in drug discovery and materials science. This guide provides an in-depth analysis of the factors governing the nucleophilic character of pyrazole-3-methanamine, focusing on its application in nucleophilic substitution reactions. We will explore the interplay between the exocyclic primary amine and the pyrazole ring nitrogens, offering field-proven protocols for selective N-alkylation and N-acylation, complete with mechanistic insights and troubleshooting strategies.

Introduction: The Nucleophilic Character of Pyrazole-3-methanamine

The reactivity of pyrazole-3-methanamine is dominated by the primary amine (-CH₂NH₂) at the C3 position. This group serves as the primary nucleophilic center, readily participating in reactions with a wide range of electrophiles. However, the pyrazole ring itself introduces complexity. The ring contains two nitrogen atoms: one pyrrole-type (N1) and one pyridine-type (N2).[1] The pyridine-type N2 atom possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and a potential nucleophilic site.[1][2] Conversely, the pyrrole-type N1 nitrogen's lone pair is integral to the ring's aromatic sextet, making it significantly less nucleophilic and even slightly acidic.[1][3]

Generally, pyrazole rings are considered π-excessive aromatic systems, which makes them inherently poor substrates for nucleophilic aromatic substitution unless activated by potent electron-withdrawing groups.[4][5] Therefore, in typical nucleophilic substitution reactions, the exocyclic primary amine is the overwhelmingly preferred site of reaction due to its greater accessibility and inherent nucleophilicity.

Caption: Nucleophilic sites on Pyrazole-3-methanamine.

Factors Governing Reactivity in Nucleophilic Substitution

Achieving selectivity and high yield requires careful consideration of several factors that modulate the nucleophilicity of pyrazole-3-methanamine.

-

Steric Hindrance: The primary amine is sterically unencumbered, favoring its reaction with a wide range of electrophiles, from small alkyl halides to bulkier acyl chlorides.

-

The Electrophile: Highly reactive electrophiles (e.g., benzyl bromide, acetyl chloride) will react rapidly with the primary amine. Less reactive electrophiles (e.g., secondary alkyl halides) may require more forcing conditions, which can sometimes lead to side reactions involving the pyrazole ring nitrogens.

-

Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices as they can solvate the cation formed during the substitution reaction without deactivating the amine nucleophile through hydrogen bonding.

-

Base Selection: For reactions that produce an acidic byproduct (e.g., HCl or HBr from alkyl or acyl halides), a non-nucleophilic base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they scavenge the acid without competing with the substrate for the electrophile. The use of strong bases like sodium hydride should be approached with caution, as they can deprotonate the N1 position of the pyrazole ring, creating an alternative nucleophilic site.[1]

-

Temperature: Most N-alkylation and N-acylation reactions can be initiated at room temperature or 0 °C. Gentle heating may be required to drive less favorable reactions to completion, but excessive heat should be avoided to minimize side product formation.

Protocol: N-Alkylation of Pyrazole-3-methanamine

This protocol details a general procedure for the mono-alkylation of the primary amine of pyrazole-3-methanamine using an alkyl halide.

3.1. Rationale

The procedure employs a non-nucleophilic organic base (Triethylamine) to neutralize the hydrohalic acid generated in situ. This prevents the protonation and deactivation of the starting amine, allowing the reaction to proceed to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal during workup. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

3.2. Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| Pyrazole-3-methanamine | ≥95% | Sigma-Aldrich |

| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Thermo Fisher |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals |

| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Chemical |

| Anhydrous Magnesium Sulfate | Laboratory Grade | EMD Millipore |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Macherey-Nagel |

3.3. Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrazole-3-methanamine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent system). Stain with potassium permanganate to visualize spots. The reaction is complete upon the disappearance of the pyrazole-3-methanamine spot.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

3.4. Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Conversion | Insufficiently reactive electrophile; low temp. | Increase reaction temperature to 40 °C (refluxing DCM). Increase reaction time. |

| Formation of Dialkylated Product | Excess electrophile; high concentration. | Use a smaller excess of the alkyl halide (1.05 eq). Add the electrophile slowly at 0 °C. |

| Side products observed by LC-MS | Reaction with pyrazole ring nitrogens. | Ensure a non-nucleophilic base is used. Avoid strong bases like NaH unless N1-alkylation is desired. |

Protocol: N-Acylation of Pyrazole-3-methanamine

This protocol outlines the synthesis of an amide derivative via the acylation of pyrazole-3-methanamine with an acyl chloride.

4.1. Rationale

Acylation is typically a rapid and high-yielding reaction. The mechanism is similar to alkylation, with the primary amine acting as the nucleophile. Due to the high reactivity of acyl chlorides, the reaction is performed at 0 °C to control the exotherm and minimize side reactions. A non-nucleophilic base is again essential to scavenge the HCl byproduct.

Caption: General workflow for N-acylation.

4.2. Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| Pyrazole-3-methanamine | ≥95% | Sigma-Aldrich |

| Acyl Chloride (e.g., Acetyl Chloride) | Reagent Grade | Thermo Fisher |

| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | VWR Chemicals |

| Saturated Sodium Bicarbonate | ACS Reagent | Fisher Chemical |

| Anhydrous Sodium Sulfate | Laboratory Grade | EMD Millipore |

4.3. Step-by-Step Protocol

-

Reaction Setup: In a flame-dried flask under N₂, dissolve pyrazole-3-methanamine (1.0 eq) in anhydrous THF (0.1 M).

-

Base Addition: Add DIPEA (1.5 eq) and cool the mixture to 0 °C.

-

Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise. A precipitate (DIPEA·HCl) may form immediately.

-

Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Check for the consumption of the starting amine by TLC or LC-MS.

-

Work-up: Filter off the amine salt precipitate and wash with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-acylated product, which is often pure enough for subsequent steps. If necessary, purify further by recrystallization or silica gel chromatography.

Safety and Handling

Pyrazole-3-methanamine and its derivatives should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][7]

-

Hazards: Amines can be corrosive and irritants to the skin, eyes, and respiratory tract.[6][8] Acyl halides and alkyl halides are often toxic, lachrymatory, and moisture-sensitive.

-

Storage: Store pyrazole-3-methanamine in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

-

Al-Azzawi, S. A. R., & Shaker, J. I. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4369. [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved February 12, 2024, from [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100157. [Link]

-

Pyrazole. (n.d.). SlideShare. Retrieved February 12, 2024, from [Link]

-

Quiroga, J., Portilla, J., & Abonía, R. (2017). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2017(4), 194-216. [Link]

-

Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 100(10), 785-797. [Link]

-

Valdés, C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1283. [Link]

-

Das, S. (2019). Synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]

-

Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 868-907. [Link]

-

Kananovich, D. G., & Ushakov, I. A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9924-9930. [Link]

-

Aouad, M. R., Bardaweel, S. K., & Al-Azzawi, S. A. R. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(9), 1393. [Link]

-

Patel, P. P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 170-175. [Link]

-

Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. Retrieved February 12, 2024, from [Link]

-

1H-Pyrazole-3-Methanamine, N-Methyl-. (n.d.). ChemBK. Retrieved February 12, 2024, from [Link]

-

Hanamoto, T., et al. (2006). New synthesis of 3-methoxy-4-substituted pyrazole derivatives. Synlett, 2006(1), 152-154. [Link]

-

Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Organic letters, 13(23), 6284-6287. [Link]

-

Roche, S. P., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic letters, 15(14), 3550-3553. [Link]

-

Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. Retrieved February 12, 2024, from [Link]

-

Structure and spectral data of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

-

Leito, I., et al. (2008). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

-

Kim, H., & Hartwig, J. F. (2020). Enantioselective Addition of Pyrazoles to Dienes. Journal of the American Chemical Society, 142(31), 13583-13590. [Link]

-

Characterization data for new pyrazole derivatives. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]

-

Heterocyclic Chemistry. (n.d.). In-person lecture notes. Retrieved February 12, 2024, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 12, 2024, from [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2017). Molecules, 22(12), 2110. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu. Retrieved February 12, 2024, from [Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mkuniversity.ac.in [mkuniversity.ac.in]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. societachimica.it [societachimica.it]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Functionalization of 5-Methyl-3-aminomethyl-1-phenylpyrazole for library synthesis

[1][2][5]

Detailed Experimental Protocols (96-Well Format)

General Considerations

-

Concentration: Reactions are typically performed at 0.1 M to 0.2 M.[3]

-

Solvent: Anhydrous DMF is preferred for amides; DCE (1,2-Dichloroethane) or DCM for reductive aminations.[2]

-

Liquid Handling: Protocols are designed for automated liquid handlers (e.g., Tecan, Hamilton) but can be performed manually with multichannel pipettes.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesis of 96 diverse amides.

-

Preparation of Stock Solutions:

-

Reaction Assembly:

-

To each well of a 96-well deep-well plate (polypropylene), add 100 µL Acid Stock .

-

Add 100 µL Activator Stock (HATU) .

-

Add 10 µL DIPEA . Shake for 5 mins to pre-activate.[3]

-

Add 100 µL Amine Stock .

-

-

Incubation:

-

Seal plate with a chemically resistant mat.[3]

-

Shake at Room Temperature (RT) for 16 hours.

-